2-Mercapto-4,6-dimethylnicotinic acid
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Overview
Description
2-Mercapto-4,6-dimethylnicotinic acid is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . This compound is characterized by the presence of a mercapto group (-SH) attached to a nicotinic acid derivative, making it a valuable compound in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4,6-dimethylnicotinic acid typically involves the reaction of 4,6-dimethylnicotinic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The mercapto group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted nicotinic acid derivatives.
Scientific Research Applications
2-Mercapto-4,6-dimethylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Mercapto-4,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The mercapto group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
- 2-Mercaptonicotinic acid
- 4,6-Dimethylnicotinic acid
- 2-Mercapto-4-methylnicotinic acid
Comparison: 2-Mercapto-4,6-dimethylnicotinic acid is unique due to the presence of both the mercapto group and the dimethyl substitutions on the nicotinic acid ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-4-3-5(2)9-7(12)6(4)8(10)11/h3H,1-2H3,(H,9,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGCJKMWDWJDAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427875 |
Source
|
Record name | 2-mercapto-4,6-dimethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54364-30-6 |
Source
|
Record name | 2-mercapto-4,6-dimethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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